molecular formula C30H20FN3O3 B2890742 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326843-96-2

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2890742
CAS No.: 1326843-96-2
M. Wt: 489.506
InChI Key: WUKDLTSQVZKYOF-UHFFFAOYSA-N
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Description

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxadiazole ring, a benzyloxyphenyl group, and a fluorophenyl group, making it a versatile molecule for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the benzyloxyphenyl and fluorophenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20FN3O3/c31-22-9-6-10-23(17-22)34-18-27(25-11-4-5-12-26(25)30(34)35)29-32-28(33-37-29)21-13-15-24(16-14-21)36-19-20-7-2-1-3-8-20/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKDLTSQVZKYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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